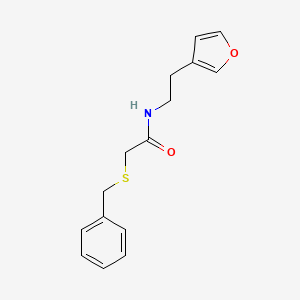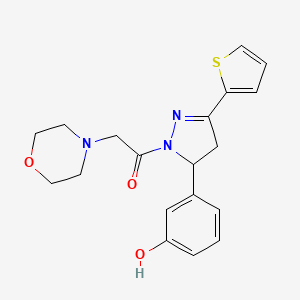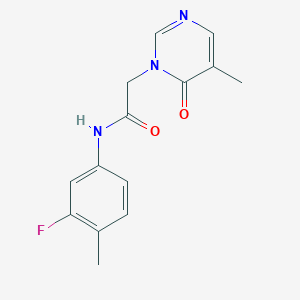
3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-fluorobenzyl)oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-fluorobenzyl)oxime” is a complex organic molecule. It contains several functional groups, including a thiazole ring (a five-membered ring containing nitrogen and sulfur), a methylamino group, an oxime group, and a fluorobenzyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, oxime group, and fluorobenzyl group would likely contribute to the compound’s overall shape and properties .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the fluorobenzyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in biological systems .Wissenschaftliche Forschungsanwendungen
Orexin Receptor Mechanisms and Eating Disorders
Research on compounds with similar chemical structures to the specified compound has focused on the modulation of feeding, arousal, stress, and drug abuse. For example, selective antagonism at Orexin-1 Receptor (OX1R) has been evaluated for its role in binge eating (BE) in female rats, suggesting potential pharmacological treatment options for BE and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Fluorescent Probes for Biological Applications
Another area of research involves the development of fluorescent probes for detecting metal ions in living cells. A study synthesized a coumarin–pyrazolone probe demonstrating quick color response and significant fluorescence quenching upon binding with Cr3+ ions, indicating applications in living cell imaging (Mani et al., 2018).
Antimicrobial Activity
Compounds with thiazole and thiazolidine rings, similar in structure to the requested compound, have been synthesized and evaluated for their antimicrobial activity. Such compounds showed significant activity against a range of bacterial and fungal strains, indicating their potential as antimicrobial agents (Desai et al., 2013).
Antifungal Activity
Research on thiazole derivatives has also shown promising antifungal activities, with certain compounds inhibiting the growth of fungi like Fusarium oxysporum. This suggests potential applications in agriculture or medicine for the treatment of fungal infections (Xu et al., 2007).
Bioorthogonal Chemistry for Protein Labeling
In the realm of bioorthogonal chemistry, the development of novel probes for in situ fluorogenic protein labeling has been reported. This includes the synthesis of 4-oxime-1,8-naphthalimide derivatives for turn-on fluorescence probes, showcasing applications in biological and medical research (Tian et al., 2019).
Zukünftige Richtungen
The study of novel compounds like “3-(2-(Methylamino)-1,3-thiazol-5-yl)-3-oxopropanal o-(4-fluorobenzyl)oxime” could lead to the discovery of new chemical reactions, synthetic methods, and biological activities. Future research could involve investigating its synthesis, properties, and potential applications .
Eigenschaften
IUPAC Name |
(3E)-3-[(4-fluorophenyl)methoxyimino]-1-[2-(methylamino)-1,3-thiazol-5-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-16-14-17-8-13(21-14)12(19)6-7-18-20-9-10-2-4-11(15)5-3-10/h2-5,7-8H,6,9H2,1H3,(H,16,17)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECPQXJDMGNXNS-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(S1)C(=O)CC=NOCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC1=NC=C(S1)C(=O)C/C=N/OCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2E)-N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B2872357.png)
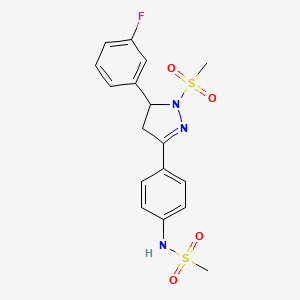
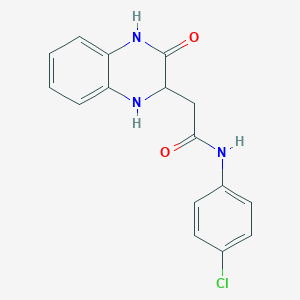
![5-({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}methyl)furan-2-carboxylic acid](/img/structure/B2872360.png)
![1-Acetyl-4-[(4-ethoxynaphthyl)sulfonyl]piperazine](/img/structure/B2872362.png)
![N-(2-carbamoyl-1-benzofuran-3-yl)-N'-[2-(1H-indol-3-yl)ethyl]ethanediamide](/img/structure/B2872363.png)


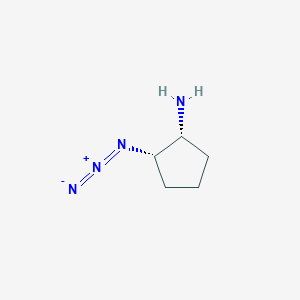
![3,4,5-trimethoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]benzamide](/img/structure/B2872370.png)

